molecular formula C21H32ClNO2 B1256318 Kalihinol Y

Kalihinol Y

货号: B1256318
分子量: 365.9 g/mol
InChI 键: WNCZWKCUIVEIGJ-PGWLQFJSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,2R,4aS,8S,8aS)-8-[(2R,5S)-5-chloro-2,6,6-trimethyloxan-2-yl]-1-isocyano-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol is a natural product found in Acanthella, Acanthella pulcherrima, and Acanthella cavernosa with data available.

常见问题

Q. What experimental methodologies are recommended for determining the chemical structure of Kalihinol Y?

Basic Research Focus
To elucidate the structure of this compound, researchers should combine spectroscopic techniques (e.g., NMR, IR, and high-resolution mass spectrometry) with X-ray crystallography. NMR analysis (1H, 13C, and 2D experiments like COSY, HSQC, and HMBC) is critical for identifying functional groups and connectivity, while X-ray crystallography provides definitive stereochemical confirmation. For novel compounds, ensure purity (>95%) via HPLC and report retention times and mobile phases .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Advanced Research Focus
Contradictions often arise from variability in experimental conditions (e.g., cell lines, assay protocols, or compound purity). To address this:

  • Standardize assays : Use validated cell lines (e.g., zebrafish models for developmental studies, as in Kalihinol F research) and report detailed protocols (e.g., copper chelation assays if applicable) .
  • Control variables : Include positive/negative controls (e.g., EDTA for chelation studies) and quantify batch-to-batch consistency via LC-MS .
  • Statistical rigor : Apply multivariate analysis to isolate confounding factors .

Q. What are the best practices for assessing this compound’s bioactivity in vitro and in vivo?

Basic Research Focus

  • In vitro : Use dose-response assays (e.g., IC50 determination in cancer cell lines) with standardized incubation times and solvent controls (DMSO ≤0.1%). Include cytotoxicity assays (MTT or resazurin) to differentiate specific bioactivity from general toxicity .
  • In vivo : Employ zebrafish or murine models for developmental or toxicity studies, ensuring adherence to ethical guidelines. For example, Kalihinol F’s copper chelation activity was validated in zebrafish with cal mutant comparisons .

Q. How can researchers design experiments to investigate synergistic effects of this compound with other bioactive compounds?

Advanced Research Focus

  • Factorial design : Test this compound in combination with known agents (e.g., chemotherapeutics) using a checkerboard assay to calculate combination indices (e.g., Chou-Talalay method).
  • Mechanistic overlap : Prioritize compounds with complementary pathways (e.g., copper-dependent enzymes if this compound acts via chelation) .
  • Data validation : Replicate results across multiple cell lines and validate in vivo .

Q. What purification strategies are effective for isolating this compound from complex natural product extracts?

Basic Research Focus

  • Chromatographic steps : Use flash chromatography for crude separation, followed by preparative HPLC with C18 columns. Optimize gradients using LC-MS-guided fractionation.
  • Solvent systems : Employ a biphasic solvent (e.g., hexane-ethyl acetate-methanol) for countercurrent chromatography if polarity complicates separation .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Advanced Research Focus

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in animal models. Use LC-MS/MS for quantification.
  • Metabolite screening : Identify active/inactive metabolites via hepatic microsome assays.
  • Model relevance : Ensure in vivo models (e.g., zebrafish for developmental defects) mirror human disease mechanisms .

Q. What analytical techniques are critical for confirming the purity and stability of this compound?

Basic Research Focus

  • Purity : Use HPLC-DAD/ELSD (>95% purity threshold) and LC-HRMS to detect impurities.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via NMR and LC-MS. Report storage conditions (e.g., -80°C in amber vials) .

Q. How should researchers design studies to compare this compound’s activity with structural analogs (e.g., Kalihinol F)?

Advanced Research Focus

  • Structure-activity relationship (SAR) : Synthesize or isolate analogs with modifications in key functional groups (e.g., hydroxyl or epoxide positions).
  • Functional assays : Test analogs in parallel using standardized bioassays (e.g., copper chelation, cytotoxicity).
  • Computational modeling : Dock analogs into target proteins (e.g., SOD1 for copper-related mechanisms) to predict binding affinity .

Q. What are the methodological considerations for studying this compound’s mechanism of action?

Advanced Research Focus

  • Target identification : Use affinity chromatography or click chemistry to isolate protein targets. Validate via siRNA knockdown or CRISPR-Cas9.
  • Pathway analysis : Employ RNA-seq or phosphoproteomics to map affected pathways.
  • Chelation validation : If copper chelation is hypothesized, measure intracellular copper levels via ICP-MS after treatment .

Q. How can researchers optimize experimental timelines for this compound studies?

Basic Research Focus

  • Pilot studies : Prioritize dose-range finding and assay optimization before full-scale experiments.
  • Parallel workflows : Conduct purification, structural analysis, and bioassays concurrently.
  • Documentation : Use electronic lab notebooks for real-time data tracking and reproducibility .

属性

分子式

C21H32ClNO2

分子量

365.9 g/mol

IUPAC 名称

(1R,2R,4aS,8S,8aS)-8-[(2R,5S)-5-chloro-2,6,6-trimethyloxan-2-yl]-1-isocyano-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol

InChI

InChI=1S/C21H32ClNO2/c1-13-7-8-15(21(5)12-10-16(22)19(2,3)25-21)17-14(13)9-11-20(4,24)18(17)23-6/h14-18,24H,1,7-12H2,2-5H3/t14-,15+,16+,17+,18-,20-,21-/m1/s1

InChI 键

WNCZWKCUIVEIGJ-PGWLQFJSSA-N

手性 SMILES

C[C@@]1(CC[C@@H](C(O1)(C)C)Cl)[C@H]2CCC(=C)[C@@H]3[C@@H]2[C@H]([C@](CC3)(C)O)[N+]#[C-]

规范 SMILES

CC1(C(CCC(O1)(C)C2CCC(=C)C3C2C(C(CC3)(C)O)[N+]#[C-])Cl)C

同义词

kalihinol Y

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。